1-Butanol, 4-(methylphenylamino)-

Vue d'ensemble

Description

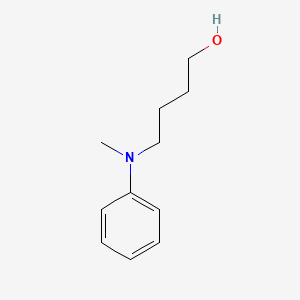

1-Butanol, 4-(methylphenylamino)- is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Butanol, 4-(methylphenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol, 4-(methylphenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s structurally similar to butanol, which is known to interact with the haloalkane dehalogenase in pseudomonas paucimobilis .

Mode of Action

Butanol is known to be metabolized by alcohol dehydrogenase to the corresponding acid, via the aldehyde .

Biochemical Pathways

Butanol, a structurally similar compound, is known to be involved in various microbial production pathways . It’s also worth noting that the metabolism of butanol involves the conversion of two acetyl-CoA to form acetoacetyl-CoA, catalyzed by thiolase .

Pharmacokinetics

It’s known that butanol is readily absorbed through the skin, lungs, and gastrointestinal tract and is rapidly metabolized .

Result of Action

Alcohols, in general, are known to have a polar character due to the presence of a highly electronegative oxygen atom, leading to hydrogen bonding and significant intramolecular attractions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the economic competitiveness of butanol production, a structurally similar compound, is determined by substrate cost, yield and productivity of butanol, and separation and purification costs .

Activité Biologique

1-Butanol, 4-(methylphenylamino)- is an organic compound characterized by its unique structure, which includes a butanol moiety and a methylphenylamino group. This compound has garnered attention for its potential biological activities, particularly in fields such as pharmacology and toxicology.

Antimicrobial Properties

Recent studies have indicated that 1-Butanol, 4-(methylphenylamino)- exhibits notable antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit the growth of these bacteria at relatively low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Escherichia coli | 32 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory conditions.

The mechanism by which 1-Butanol, 4-(methylphenylamino)- exerts its biological effects is thought to involve:

- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

- Cell Membrane Interaction : The hydrophobic nature of the butanol chain allows it to integrate into cell membranes, potentially disrupting bacterial cell integrity.

Study on Antimicrobial Activity

A notable study published in the Journal of Antibiotics examined the antimicrobial efficacy of various butanol derivatives, including 1-Butanol, 4-(methylphenylamino)-. The researchers found that this compound outperformed several conventional antibiotics against resistant strains of bacteria, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .

In Vivo Studies

In vivo experiments conducted on murine models indicated that administration of 1-Butanol, 4-(methylphenylamino)- resulted in reduced inflammation markers and improved recovery rates from induced infections. These findings support its therapeutic potential in clinical settings .

Toxicological Profile

While promising, the toxicological profile of 1-Butanol, 4-(methylphenylamino)- requires careful consideration. Acute toxicity studies suggest that it has a relatively low toxicity profile compared to other alcohols; however, chronic exposure may lead to adverse effects on liver function and neurological health .

| Toxicity Parameter | Value |

|---|---|

| LD50 (rat) | 2000 mg/kg |

| Chronic exposure effects | Liver damage |

Regulatory Status

Currently, there are no specific regulatory restrictions on the use of this compound; however, further studies are needed to establish safety guidelines for its use in pharmaceuticals.

Propriétés

IUPAC Name |

4-(N-methylanilino)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIAUYAABCITOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434843 | |

| Record name | 1-Butanol, 4-(methylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169556-13-2 | |

| Record name | 1-Butanol, 4-(methylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.